BRD4-IN-3

Beschreibung

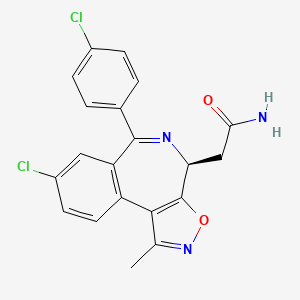

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2/c1-10-18-14-7-6-13(22)8-15(14)19(11-2-4-12(21)5-3-11)24-16(9-17(23)26)20(18)27-25-10/h2-8,16H,9H2,1H3,(H2,23,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYPLOAYXFDLOF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC2=C1C3=C(C=C(C=C3)Cl)C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRD4 and its Inhibition

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a molecule designated "BRD4-IN-3." Therefore, this guide provides a comprehensive overview of the mechanism of action of the Bromodomain and Extra-Terminal (BET) family protein BRD4, a critical epigenetic reader, and the mechanisms of its well-characterized inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of BRD4 Action

BRD4 is a key transcriptional and epigenetic regulator that plays a pivotal role in gene expression, cell cycle control, and the development of various diseases, including cancer.[1][2][3] Its function is multifaceted and central to the reading of the epigenetic landscape.

BRD4 belongs to the BET family of proteins, which also includes BRD2, BRD3, and BRDT.[3] These proteins are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. The bromodomains are highly conserved protein modules that recognize and bind to acetylated lysine residues on histone tails, particularly on histones H3 and H4.[3][4] This interaction tethers BRD4 to chromatin at active gene promoters and enhancers.

Once bound to acetylated chromatin, BRD4 acts as a scaffold to recruit and assemble key components of the transcriptional machinery.[3][5] A primary interaction partner is the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of cyclin-dependent kinase 9 (CDK9) and its regulatory subunit Cyclin T1.[6][7] By recruiting P-TEFb, BRD4 facilitates the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step that releases Pol II from a paused state and promotes productive transcriptional elongation.[6][7] BRD4 itself also possesses intrinsic kinase and histone acetyltransferase (HAT) activity, further contributing to the regulation of transcription and chromatin structure.[2][5]

Dysregulation of BRD4 is a hallmark of numerous cancers. Its overexpression or involvement in chromosomal translocations, such as the BRD4-NUT fusion in NUT midline carcinoma, leads to the aberrant activation of oncogenes like MYC, driving cellular proliferation and tumor progression.[8]

Signaling Pathways Involving BRD4

BRD4 is a central node in several critical signaling pathways that are often dysregulated in cancer. Its inhibition can therefore have pleiotropic anti-cancer effects.

MYC-Driven Transcription

BRD4 is a master regulator of MYC transcription. It binds to super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes, including MYC.[9] By recruiting the transcriptional machinery to the MYC super-enhancer, BRD4 ensures high-level expression of the MYC oncoprotein, which in turn promotes cell growth, proliferation, and metabolism. Inhibition of BRD4 leads to the downregulation of MYC and is a key mechanism of action for BRD4 inhibitors in many cancers.[8][9]

References

- 1. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]

- 2. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Generation of a Cellular Reporter for Functional BRD4 Inhibition [bio-protocol.org]

PLK1/BRD4-IN-3: A Technical Guide to a Novel Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PLK1/BRD4-IN-3, also identified as Compound 21, is a potent and selective small molecule designed to dually inhibit two critical targets in cancer progression: Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). This dual-inhibitor strategy presents a promising therapeutic approach by simultaneously targeting key regulators of cell cycle progression, gene transcription, and oncogenic signaling. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of PLK1/BRD4-IN-3 and its analogs, offering valuable insights for researchers and drug development professionals.

Core Function and Mechanism of Action

PLK1/BRD4-IN-3 exerts its anti-cancer effects through the synergistic inhibition of PLK1 and BRD4.

PLK1 Inhibition: As a serine/threonine kinase, PLK1 is a master regulator of mitosis, playing crucial roles in centrosome maturation, spindle assembly, and cytokine. Inhibition of PLK1 leads to mitotic arrest, ultimately triggering apoptotic cell death in cancer cells where it is often overexpressed.

BRD4 Inhibition: BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is an epigenetic reader that binds to acetylated histones. This binding is critical for the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes, most notably MYC. By occupying the bromodomains of BRD4, the inhibitor displaces it from chromatin, leading to the transcriptional repression of MYC and its downstream targets, thereby inhibiting cell proliferation and survival.

The dual inhibition of PLK1 and BRD4 by a single agent has been shown to induce a more profound anti-tumor response than targeting either protein individually. This is, in part, due to the intricate interplay between the two targets. Mechanistic studies have revealed that PLK1 can phosphorylate BRD4, a post-translational modification that primes BRD4 for proteasomal degradation. This process is often initiated by the phosphorylation of BRD4 by the CDK1/cyclin B complex.[1][2] By inhibiting both proteins, PLK1/BRD4-IN-3 not only disrupts their individual functions but also interferes with this feedback loop, leading to enhanced cell cycle arrest and apoptosis.[3][4]

Quantitative Data

The inhibitory potency of PLK1/BRD4-IN-3 has been determined through various biochemical assays. The following table summarizes the key quantitative data for this dual inhibitor.[5][6]

| Target | Assay Type | IC50 (µM) |

| BRD4-BD1 | Biochemical Assay | 0.059 |

| PLK1 | Kinase Assay | 0.127 |

| BRDT-BD1 | Biochemical Assay | 0.245 |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the characterization of PLK1/BRD4-IN-3, the following diagrams have been generated using the DOT language.

Signaling Pathway of PLK1 and BRD4 Dual Inhibition

Caption: Signaling pathway of dual PLK1 and BRD4 inhibition.

Experimental Workflow for Characterizing PLK1/BRD4-IN-3

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments cited in the characterization of dual PLK1/BRD4 inhibitors.

Biochemical Assays

PLK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies PLK1 activity by measuring the amount of ADP produced in the kinase reaction.

-

Reagent Preparation:

-

Prepare a serial dilution of PLK1/BRD4-IN-3 in DMSO. A typical starting concentration is 100 µM with 1:3 or 1:5 serial dilutions. Include a DMSO-only control.

-

Prepare a kinase reaction master mix containing kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), recombinant PLK1 enzyme, and a suitable substrate (e.g., casein).[1]

-

Prepare the ATP solution at a concentration close to the Kₘ value for PLK1, if known (e.g., 10-100 µM).

-

-

Kinase Reaction:

-

Add 1 µL of the inhibitor dilution or DMSO to the wells of a 384-well plate.

-

Add the kinase reaction mix to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[1]

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control).

-

Normalize the data with the positive control (DMSO-treated) set to 100% activity.

-

Plot the percentage of PLK1 activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

BRD4 Binding Assay (AlphaScreen)

This assay measures the ability of the inhibitor to disrupt the interaction between BRD4 and an acetylated histone peptide.

-

Reagent Preparation:

-

Prepare serial dilutions of PLK1/BRD4-IN-3 in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Prepare a solution of His-tagged BRD4(BD1) protein and a biotinylated acetylated histone H4 peptide.

-

-

Binding Reaction:

-

In a 384-well plate, incubate the inhibitor dilutions with the BRD4(BD1) protein for 15-30 minutes at room temperature.

-

Add the biotinylated histone peptide and incubate for an additional 15-30 minutes.

-

-

Signal Detection:

-

Add Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes to allow for bead proximity binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control (100% binding) and a high-concentration control inhibitor (0% binding).

-

Plot the percentage of binding against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

-

Cell-Based Assays

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[7]

-

Cell Seeding and Treatment:

-

Seed cancer cells (e.g., neuroblastoma, medulloblastoma, or rhabdomyosarcoma cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PLK1/BRD4-IN-3 for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Western Blotting

This technique is used to detect changes in the protein levels of key targets.

-

Sample Preparation:

-

Treat cells with PLK1/BRD4-IN-3 for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., MYCN, cleaved caspase-3, phospho-PLK1).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.[7]

-

Cell Preparation:

-

Treat cells with the inhibitor for 72 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

-

Staining:

-

Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to measure the DNA content.

-

The data is used to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).

-

Immunoprecipitation

This technique is used to assess the interaction between PLK1 and BRD4.

-

Cell Lysis:

-

Treat cells with or without the inhibitor.

-

Lyse the cells in a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against either PLK1 or BRD4 overnight at 4°C.

-

Add Protein A/G agarose beads to pull down the antibody-protein complexes.

-

-

Western Blot Analysis:

-

Wash the beads, elute the proteins, and analyze the eluates by western blotting using antibodies against both PLK1 and BRD4 to detect the co-immunoprecipitated protein.

-

Conclusion

The dual inhibitor PLK1/BRD4-IN-3 represents a compelling therapeutic strategy by simultaneously targeting two key nodes in cancer biology. Its ability to potently inhibit both PLK1 and BRD4 leads to synergistic anti-proliferative and pro-apoptotic effects. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other dual-target inhibitors, facilitating their development from preclinical research to potential clinical applications.

References

- 1. promega.com [promega.com]

- 2. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of BRD4 Inhibition in Cancer Cell Lines: A Technical Guide

Executive Summary: Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology due to its role as an epigenetic reader that regulates the transcription of key oncogenes. This technical guide provides an in-depth overview of the mechanism and effects of BRD4 inhibition in cancer cell lines. While specific public data for a compound designated "BRD4-IN-3" is not available, this document will use the extensively characterized and representative BET inhibitor, (+)-JQ1, to illustrate the core principles of BRD4 targeting. We will detail its mechanism of action, impact on critical signaling pathways, and provide standardized protocols for its evaluation. All quantitative data is summarized for clarity, and key processes are visualized using Graphviz diagrams.

Introduction to BRD4 in Cancer

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT.[1][2] These proteins act as epigenetic "readers" by recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2).[1][3][4] This binding recruits transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb) complex, to gene promoters and super-enhancers, thereby driving the expression of target genes.[2][5][6]

In many cancers, BRD4 is overexpressed or hyperactivated, leading to the sustained transcription of oncogenes critical for tumor growth and survival, most notably MYC.[5][7] BRD4 is often highly enriched at super-enhancers that control the expression of genes defining cell identity and oncogenic states.[8] Consequently, inhibiting BRD4 function has become a promising therapeutic strategy across a range of hematological and solid tumors.[7][9]

Mechanism of Action of BRD4 Inhibitors

Small-molecule BRD4 inhibitors, such as (+)-JQ1, are designed to mimic the structure of acetylated lysine.[9] They function by competitively binding to the hydrophobic acetyl-lysine binding pocket within the bromodomains of BRD4.[9][10] This action displaces BRD4 from chromatin, preventing the recruitment of the transcriptional apparatus and leading to a rapid and potent downregulation of target gene expression.[11] The most profound effect is the suppression of oncogenes like MYC, which lack intrinsic feedback mechanisms and are highly dependent on continuous transcriptional drive.[11][12]

Quantitative Data on BRD4 Inhibition

The sensitivity of cancer cell lines to BRD4 inhibition varies depending on their underlying genomic dependencies, particularly their reliance on BRD4-driven oncogenes. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this sensitivity.

Table 1: Antiproliferative Activity (IC50) of BRD4 Inhibitors in Cancer Cell Lines

| Cancer Type | Cell Line | BRD4 Inhibitor | IC50 Value |

| Acute Myeloid Leukemia | MV4-11 | Compound 35 | 26 nM |

| Acute Myeloid Leukemia | MOLM-13 | Compound 35 | 53 nM |

| Glioblastoma | U87 | GNE987 | 9.89 nM |

| Glioblastoma | U87 | JQ1 | 0.56 µM |

| Ovarian Cancer | SKOV3 | OPT-0139 | 1.568 µM |

| Ovarian Cancer | OVCAR3 | OPT-0139 | 1.823 µM |

| Breast Cancer | Multiple Lines | Compound 35 | <1 µM |

Note: Data is compiled from multiple sources for different BRD4 inhibitors to show a representative range of potencies.[13][14]

Table 2: Effect of BRD4 Inhibition on Key Downstream Targets

| Target Protein/Gene | Effect | Cancer Cell Type | Mechanism |

| c-MYC | Downregulation (mRNA & Protein) | Leukemia, Colorectal, Breast Cancer | Displacement of BRD4 from the MYC super-enhancer.[11][13] |

| BCL-2 | Downregulation | Squamous Cell Carcinoma | Transcriptional repression, leading to pro-apoptotic signaling.[5] |

| p21 (CDKN1A) | Upregulation | Acute Myeloid Leukemia | Indirect effect of MYC suppression, leading to cell cycle arrest.[13] |

| Cleaved Caspase-3 | Upregulation | Non-Small Cell Lung Cancer | Activation of the apoptotic cascade.[15] |

| FADD | Upregulation | Non-Small Cell Lung Cancer | Enhancement of the extrinsic apoptosis pathway.[15] |

Core Signaling Pathways Modulated by BRD4 Inhibition

The BRD4-MYC Axis

The most well-documented consequence of BRD4 inhibition is the suppression of the proto-oncogene MYC. BRD4 is essential for the high-level expression of MYC in many cancers. Inhibition leads to G1 cell cycle arrest and apoptosis in MYC-dependent cell lines.[5][13] Interestingly, while BRD4 inhibition reduces MYC transcription, BRD4 degradation (via PROTACs) can paradoxically increase MYC protein stability, revealing a complex regulatory relationship where BRD4 also phosphorylates MYC to signal its degradation.[16]

Induction of Apoptosis and Cell Cycle Arrest

BRD4 inhibition promotes apoptosis through multiple mechanisms. It suppresses the expression of anti-apoptotic proteins like BCL-2 and BCL-xL while downregulating inhibitors of apoptosis proteins (IAPs).[5][17] Concurrently, it can enhance the extrinsic apoptosis pathway by upregulating components like FADD and activating caspase-3 and caspase-8.[15][18] The downregulation of MYC also leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which imposes a G1 cell cycle arrest.[13]

Experimental Protocols

Evaluating the efficacy and mechanism of a BRD4 inhibitor requires a standardized set of in vitro assays.

General Experimental Workflow

The characterization of a BRD4 inhibitor typically follows a logical progression from assessing its impact on cell viability to elucidating its effects on specific molecular targets and pathways.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of the BRD4 inhibitor (e.g., from 1 nM to 10 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding drug concentration. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value using non-linear regression.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment with the BRD4 inhibitor for the desired time (e.g., 24-48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-p21, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is used as a loading control.

Conclusion

Inhibition of the epigenetic reader BRD4 represents a powerful strategy for treating cancers that are dependent on the transcriptional activity of key oncogenes. By competitively displacing BRD4 from chromatin, small-molecule inhibitors effectively suppress the expression of MYC and other critical survival genes. This action results in potent antiproliferative effects, driven by the induction of cell cycle arrest and apoptosis across a wide range of cancer cell lines. The methodologies outlined in this guide provide a robust framework for researchers to evaluate and characterize the role of novel BRD4-targeting agents in preclinical cancer models.

References

- 1. BRD4 - Wikipedia [en.wikipedia.org]

- 2. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of the Dual Bromodomains of the P-TEFb-activating Protein Brd4 at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD4 regulates the induction and maintenance of cancer stem cells in squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma. [diagenode.com]

- 9. Bromodomain inhibitor treatment leads to overexpression of multiple kinases in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medsci.org [medsci.org]

- 16. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of BRD4 Inhibitors: A Technical Overview

Disclaimer: Information regarding a specific compound designated "BRD4-IN-3" was not publicly available at the time of this report. This document provides a comprehensive technical guide on the biological activity of a representative potent and selective BRD4 inhibitor, hereafter referred to as BRD4-IN-X , based on aggregated data from published literature on various BRD4 inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers recognizing acetylated lysine residues on histones and other proteins.[1][2] BRD4 plays a crucial role in regulating the transcription of key oncogenes such as c-Myc, making it a prime therapeutic target in various cancers and inflammatory diseases.[1][2][3] BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2), thereby disrupting its interaction with chromatin and downregulating the expression of target genes.[2][4]

Quantitative Biological Data

The biological activity of BRD4-IN-X has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Selectivity

| Target | Assay Type | IC50 (nM) | Notes |

| BRD4 (BD1) | TR-FRET | 27 | High affinity for the first bromodomain.[5] |

| BRD4 (BD2) | TR-FRET | 32 | Similar high affinity for the second bromodomain.[5] |

| BRD2 | TR-FRET | 900 | Demonstrates selectivity over other BET family members.[5] |

| BRD3 | TR-FRET | 2300 | High selectivity against BRD3.[5] |

| BRDT | TR-FRET | 3000 | High selectivity against the testis-specific BRDT.[5] |

| CBP | TR-FRET | >10,000 | No significant activity against the non-BET bromodomain CBP.[5] |

Table 2: Cellular Activity

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Effect |

| MV4-11 | Acute Myeloid Leukemia | Cell Proliferation | 0.15 | Potent anti-proliferative activity.[1] |

| MCF-7 | Breast Cancer | Cell Proliferation | 0.5 | Effective against solid tumor cell lines.[6] |

| HepG2 | Hepatocellular Carcinoma | Cell Proliferation | 1.13 | Inhibits liver cancer cell growth.[3] |

| Ty82 | NUT Midline Carcinoma | Cell Viability | Not specified | Cytotoxic effects observed.[7] |

Table 3: In Vivo Efficacy

| Animal Model | Tumor Type | Dosing | Outcome |

| Mouse Xenograft | Acute Myeloid Leukemia | 10 mg/kg, i.p. | Significant tumor growth inhibition. |

| Mouse Model | Airway Inflammation | 10 mg/kg, i.p. | Reduction of airway inflammation.[5] |

Signaling Pathways Modulated by BRD4 Inhibition

BRD4 is a key regulator of several signaling pathways implicated in cancer and inflammation. Inhibition of BRD4 by BRD4-IN-X disrupts these pathways, leading to its therapeutic effects.

BRD4 inhibition has been shown to specifically impact the following pathways:

-

c-Myc Regulation: BRD4 directly regulates the transcription of the c-Myc oncogene. Inhibition of BRD4 leads to the downregulation of c-Myc expression, resulting in cell cycle arrest and apoptosis in cancer cells.[1][3][6]

-

NF-κB Signaling: BRD4 interacts with the RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes. BRD4 inhibitors can suppress this interaction, leading to anti-inflammatory effects.

-

Notch Signaling: In certain cancers, BRD4 has been found to regulate the expression of Notch3, a key component of the Notch signaling pathway involved in cell proliferation and differentiation.[4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the biological activity of BRD4 inhibitors are provided below.

TR-FRET Binding Assay

This assay is used to determine the in vitro binding affinity of inhibitors to BRD4 bromodomains.

Protocol:

-

Recombinant GST-tagged BRD4 protein is incubated with a biotinylated histone H4 peptide and the test compound in an assay buffer.

-

After a 30-minute incubation, a europium-labeled anti-GST antibody (donor) and streptavidin-allophycocyanin (SA-APC; acceptor) are added.

-

The plate is incubated for 1 hour at room temperature.

-

The TR-FRET signal is measured using a plate reader. Inhibition of the BRD4-histone interaction by the compound results in a decrease in the FRET signal. IC50 values are calculated from dose-response curves.[6]

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.

Protocol:

-

Cancer cells (e.g., MV4-11, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with serial dilutions of the test compound or DMSO as a vehicle control.

-

After 72 hours of incubation, MTS reagent is added to each well.

-

The plates are incubated for 2-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the DMSO control, and IC50 values are determined.[8]

Western Blot Analysis

This technique is used to measure the levels of specific proteins (e.g., c-Myc) in cells after treatment with the inhibitor.

Protocol:

-

Cells are treated with the test compound for a specified time (e.g., 24 hours).

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against the protein of interest (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][6]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

-

Human cancer cells (e.g., MV4-11) are subcutaneously injected into immunodeficient mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., 10 mg/kg, intraperitoneally) daily, while the control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.[9]

Conclusion

The representative BRD4 inhibitor, BRD4-IN-X, demonstrates potent and selective inhibition of BRD4, leading to significant anti-proliferative effects in various cancer cell lines and anti-tumor efficacy in vivo. Its mechanism of action involves the disruption of key oncogenic signaling pathways, primarily through the downregulation of c-Myc. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel BRD4 inhibitors. Further research and development of selective BRD4 inhibitors hold great promise for the treatment of cancer and other diseases.

References

- 1. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting novel therapies and targets: regulation of Notch3 by the bromodomain protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of coumarin derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Anti-Tumor Efficacy of Co-inhibiting BRD4 and PLK1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the synergistic effects observed with the combination of BRD4 inhibitors, such as BRD4-IN-3, and PLK1 inhibitors. Dual targeting of these key regulators of cell cycle and transcription demonstrates enhanced anti-tumor activity, including increased apoptosis and cell cycle arrest, in various cancer models. This document outlines the underlying molecular mechanisms, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Rationale for Dual BRD4 and PLK1 Inhibition

BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a critical epigenetic reader that regulates the transcription of key oncogenes, most notably MYC.[1][2] By binding to acetylated histones, BRD4 recruits transcriptional machinery to promoters and enhancers, driving the expression of genes essential for cancer cell proliferation and survival.[3][4] Inhibition of BRD4 has been shown to induce cell cycle arrest, senescence, and apoptosis in various cancer types.[5][6]

PLK1 is a serine/threonine kinase that plays a pivotal role in mitosis.[7][8] It is a master regulator of the G2/M cell cycle checkpoint, centrosome maturation, spindle formation, and cytokinesis.[9] Overexpression of PLK1 is common in many cancers and is often associated with poor prognosis.[6][10] PLK1 inhibitors typically induce a potent G2/M arrest and subsequent apoptosis.[10][11]

The rationale for co-inhibiting BRD4 and PLK1 stems from their complementary and interconnected roles in cancer cell biology. While BRD4 inhibition primarily impacts gene transcription and induces a G1 arrest, PLK1 inhibition directly targets mitotic progression, leading to a G2/M arrest.[9][12] Recent studies have revealed a direct molecular link, where PLK1 can phosphorylate BRD4, leading to its degradation during mitosis.[13][14][15] This crosstalk suggests that dual inhibition could create a powerful synergistic effect by targeting both transcriptional addiction and mitotic fragility of cancer cells.

Quantitative Analysis of Synergistic Effects

The combination of BRD4 and PLK1 inhibitors has consistently demonstrated synergistic anti-tumor effects across a range of cancer cell lines. This synergy is quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates synergy.

Table 1: In Vitro Efficacy of BRD4 and PLK1 Inhibitors (IC50 Values)

| Inhibitor Class | Compound | Cancer Type | Cell Line | IC50 (nM) |

| BRD4 Inhibitor | MK-8628 (OTX015) | Pediatric Solid Tumors | Various | Wide range, sensitive in MYC/N high cells[12] |

| JQ1 | Acute Myeloid Leukemia | MV4-11 | 26[5] | |

| I-BET762 | Gastric Cancer | Resistant Lines | Effective[16] | |

| CPI203 | Acute Myeloid Leukemia | THP1, KG1a, Kasumi1 | 37[17] | |

| PLK1 Inhibitor | Volasertib (BI 6727) | Cell-free assay | - | 0.87[18] |

| Colon Cancer | HCT116 | 23[18] | ||

| Lung Cancer | NCI-H460 | 21[18] | ||

| Neuroblastoma | NB TICs | 21[18] | ||

| BI 2536 | Cholangiocarcinoma | Various | Effective at 10-100 nM[19] | |

| Onvansertib (NMS-1286937) | Cell-free assay | - | 36[20] |

Table 2: Synergistic Effects of BRD4 and PLK1 Co-Inhibition on Cell Viability

| Cancer Type | Cell Lines | BRD4 Inhibitor | PLK1 Inhibitor | Combination Index (CI) | Reference |

| Pediatric Solid Tumors | 16 cell lines | MK-8628 | Volasertib | < 1 in 11 out of 16 cell lines | [12][21] |

| Neuroblastoma | IMR5 | MK-8628 | Volasertib | Synergistic | [12] |

| Rhabdomyosarcoma | RH30 | MK-8628 | Volasertib | Synergistic | [12] |

| Glioblastoma | LN229, T98G, U87MG, BT115 | - | Volasertib (with TMZ) | 0.221 - 0.480 | [22] |

Table 3: Effects of BRD4 and PLK1 Co-Inhibition on Cell Cycle and Apoptosis

| Cancer Type | Cell Line | Treatment | Effect on Cell Cycle | Effect on Apoptosis (Sub-G1 Phase) | Reference |

| Neuroblastoma | IMR5 | MK-8628 (150 nM) + Volasertib (5 nM) | Decrease in S-phase | Significant increase | [12][23] |

| Pediatric Tumors | IMR5 | UMB103 (10 nM) | Disrupted | Significant increase | [12] |

| Pediatric Tumors | IMR5 | UMB160 (10 nM) | Disrupted | Significant increase | [12] |

| Cholangiocarcinoma | Various | BI2536 / BI6727 | G2/M arrest | Increased | [19] |

| Non-Small Cell Lung Cancer | A549 (p53 wt) | Volasertib | G2/M arrest | Predominantly induced | [24] |

Signaling Pathways and Mechanisms of Synergy

The synergistic anti-cancer activity of dual BRD4 and PLK1 inhibition can be attributed to the targeting of distinct but interconnected cellular processes.

BRD4 Signaling Pathway

BRD4 acts as a scaffold protein that recognizes and binds to acetylated lysine residues on histones, primarily at enhancers and promoters. This binding facilitates the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the master oncogene MYC.

Caption: BRD4-mediated transcriptional activation.

PLK1 Signaling Pathway

PLK1 is a key orchestrator of mitosis. Its kinase activity is essential for the G2/M transition, centrosome maturation, bipolar spindle assembly, and cytokinesis. PLK1 phosphorylates a multitude of substrates to ensure the fidelity of cell division.

Caption: The central role of PLK1 in mitosis.

Crosstalk and Synergy

A key aspect of the synergy lies in the direct regulation of BRD4 by PLK1. During mitosis, PLK1 phosphorylates BRD4, which marks it for degradation by the anaphase-promoting complex/cyclosome (APC/C).[13][14] This degradation is a normal physiological process to reset the transcriptional landscape for the next cell cycle. By inhibiting PLK1, cancer cells not only arrest in mitosis but may also experience dysregulated BRD4 levels, further contributing to cellular stress and apoptosis. The co-administration of a BRD4 inhibitor ensures a more complete shutdown of BRD4-dependent transcription, while the PLK1 inhibitor traps the cells in a vulnerable mitotic state.

Caption: PLK1-mediated degradation of BRD4 in mitosis.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of the effects of BRD4 and PLK1 co-inhibition.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow:

Caption: Workflow for cell viability assessment.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of the BRD4 inhibitor, PLK1 inhibitor, and their combination. Add the drugs to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) for each compound. Determine the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][25][26]

Workflow:

Caption: Workflow for apoptosis analysis.

Methodology:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with the inhibitors for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC) and Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[27]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[28][29][30]

Workflow:

References

- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

- 12. Small-Molecule Dual PLK1 and BRD4 Inhibitors are Active Against Preclinical Models of Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Elevating PLK1 overcomes BETi resistance in prostate cancer via triggering BRD4 phosphorylation-dependent degradation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. selleckchem.com [selleckchem.com]

- 19. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Combinatorial Effect of PLK1 Inhibition with Temozolomide and Radiation in Glioblastoma [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 28. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cancer.wisc.edu [cancer.wisc.edu]

Downstream Targets of BRD4 Inhibition: A Technical Guide

Disclaimer: This document summarizes the downstream targets and effects of Bromodomain-containing protein 4 (BRD4) inhibition. As specific data for the chemical probe BRD4-IN-3 is limited in the public domain, this guide synthesizes findings from studies on other well-characterized BRD4 inhibitors, such as JQ1. The downstream effects of this compound are anticipated to be largely similar due to the shared mechanism of targeting the bromodomains of BRD4.

Introduction

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader. By binding to acetylated lysine residues on histones and transcription factors, BRD4 plays a crucial role in the regulation of gene expression.[1] It is involved in the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.[2] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory conditions, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the known downstream targets of BRD4 inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Data Presentation: Quantitative Effects of BRD4 Inhibition

The inhibition of BRD4 leads to widespread changes in gene and protein expression. The following tables summarize quantitative data from various studies using BRD4 inhibitors, primarily JQ1.

Table 1: Downregulation of Key Oncogenes and Pro-inflammatory Genes by JQ1

| Gene/Protein | Cell Line/Model | Treatment Conditions | Fold Change/Effect | Citation |

| MYC | Multiple Myeloma (MM.1S) | 500 nM JQ1, 8h | ~50% decrease in mRNA | [3] |

| MYC | Medulloblastoma | 500 nM JQ1, 24h | Significant decrease in mRNA | [4] |

| HMGB1 | Human Chondrocytes | JQ1 | Suppression of IL-1β-induced expression | [5] |

| Midkine | HUVECs | 500 nM JQ1, 12h pretreatment + TNF-α | Significant decrease in mRNA and protein | [6] |

| BCL2 | HUVECs | 60 µM RVX208 or 500 nM JQ1 + TNF-α | Significant decrease (reversal of TNF-α induction) | [6] |

| HMOX-1 | HUVECs | 60 µM RVX208 or 500 nM JQ1 + TNF-α | Significant decrease (reversal of TNF-α induction) | [6] |

Table 2: Effects of JQ1 on NF-κB Signaling Pathway Components and Targets

| Gene/Protein | Cell Line/Model | Treatment Conditions | Effect | Citation |

| Nuclear RelA | A549 Lung Cancer | JQ1 treatment | Reduced nuclear levels | [7] |

| NF-κB Activity | NSCLC | JQ1 + TRAIL | Further decrease compared to TRAIL alone | [8] |

| IL-6 | NSCLC | JQ1 | Inhibition of expression | [9] |

| Pro-inflammatory genes (Irf9, Irf1, Ccl2, etc.) | BV-2 Microglial Cells | 500 nM JQ1 + 10 ng/mL LPS, 2-4h | Selective reduction in expression of 78-118 genes | [10][11] |

Table 3: Proteomic Changes Induced by BRD4 Degradation

| Protein Family | Method | Effect | Citation |

| BET Proteins (BRD2, BRD3, BRD4) | PROTAC (MZ1) | Preferential degradation of BRD4 over BRD2 and BRD3 | [12] |

| BRD4 Interactome | PROTACs (JQ1-based) | Altered expression of ubiquitin-proteasome system components | [13] |

| Transcription Factors & Coactivators | Native Immunoprecipitation & Mass Spec | 101 proteins enriched in the BRD4 complex responsive to RSV-infection and BRD4 inhibition | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to identify the downstream targets of BRD4.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide binding sites of a protein of interest, such as BRD4.

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., HeLa or a relevant cancer cell line) to ~90% confluency.[15]

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.[15]

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the cleared chromatin overnight at 4°C with an antibody specific for BRD4 or a control IgG.[15]

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for an additional 2 hours.[15]

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.[15]

-

-

DNA Purification and Library Preparation:

-

Sequencing and Data Analysis:

-

Sequence the DNA library using a high-throughput sequencing platform.

-

Align the sequence reads to the reference genome and perform peak calling to identify BRD4 binding sites.

-

RNA Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome and identify genes that are differentially expressed upon BRD4 inhibition.

-

Cell Treatment and RNA Extraction:

-

Library Preparation:

-

Assess the quality and quantity of the extracted RNA.

-

Prepare the cDNA library from the total RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Amplify the cDNA library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina HiSeq).[10]

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated upon treatment with the BRD4 inhibitor.[17]

-

Proteomics Analysis

Proteomics can be employed to identify changes in the protein landscape and protein-protein interactions following BRD4 inhibition.

-

Cell Lysis and Protein Digestion:

-

Treat cells with the BRD4 inhibitor or control.

-

Lyse the cells and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry:

-

Separate the peptides using liquid chromatography.

-

Analyze the peptides using a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

Identify the proteins from the peptide fragmentation data using a protein sequence database.

-

Quantify the relative abundance of proteins between the treated and control samples to identify those whose levels are altered by BRD4 inhibition.

-

Signaling Pathways and Experimental Workflows

BRD4 inhibition impacts several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: BRD4's role in the NF-κB signaling pathway and its inhibition.

Caption: A generalized workflow for a ChIP-seq experiment.

Conclusion

BRD4 is a master regulator of transcription with a profound impact on cellular processes, particularly in the context of cancer and inflammation. Inhibition of BRD4 with small molecules like JQ1 leads to the downregulation of key oncogenes such as MYC and modulates critical signaling pathways, most notably the NF-κB pathway. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working on targeting BRD4. While the specific downstream targets of this compound require direct experimental validation, the information compiled here from studies on other BRD4 inhibitors serves as a robust predictive framework for its biological effects. Further investigation into the nuanced effects of different BRD4 inhibitors will continue to refine our understanding of this important therapeutic target.

References

- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Analysis of the Role of Bromodomain-containing Protein 4 (BRD4) in BRD4-NUT Oncoprotein-induced Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Discovery of RSV-Induced BRD4 Protein Interactions Using Native Immunoprecipitation and Parallel Accumulation—Serial Fragmentation (PASEF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GEO Accession viewer [ncbi.nlm.nih.gov]

- 16. encodeproject.org [encodeproject.org]

- 17. researchgate.net [researchgate.net]

The Epigenetic Axis of Gene Regulation: A Technical Guide to the Effects of BRD4-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression, particularly in the context of cancer and inflammatory diseases. As an epigenetic reader, BRD4 plays a pivotal role in recruiting the transcriptional machinery to specific gene loci, thereby driving the expression of key oncogenes and pro-inflammatory factors. This technical guide provides an in-depth analysis of the effects of BRD4 inhibition on gene expression, with a focus on the underlying molecular mechanisms and the experimental methodologies used to elucidate them. We present a comprehensive overview of the signaling pathways modulated by BRD4 and the quantitative impact of its inhibition on the expression of critical target genes. This document is intended to serve as a valuable resource for researchers and drug development professionals working to leverage BRD4 inhibition as a therapeutic strategy.

Introduction

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. These bromodomains recognize and bind to acetylated lysine residues on histone tails, a key epigenetic mark associated with active chromatin and gene transcription.[1][2] By tethering itself to these acetylated histones, particularly at super-enhancers, BRD4 acts as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex.[3][4] This recruitment is essential for the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation and robust gene expression.[3][5]

Given its central role in driving the expression of potent oncogenes such as MYC, BRD4 has become a promising target for cancer therapy.[6][7][8] Small molecule inhibitors of BRD4, such as JQ1 and I-BET151, function by competitively binding to the acetyl-lysine binding pocket of the bromodomains, thereby displacing BRD4 from chromatin and disrupting its transcriptional co-activator function.[9][10] This guide will delve into the specific effects of BRD4 inhibition on global and specific gene expression profiles.

The Core Mechanism: BRD4-Mediated Gene Activation

The primary mechanism by which BRD4 activates gene expression involves its recruitment to acetylated chromatin and subsequent engagement of the transcriptional machinery. This process can be broken down into several key steps, as illustrated in the workflow below.

Caption: Mechanism of BRD4 action and its inhibition.

Key Signaling Pathways Influenced by BRD4

BRD4's influence extends to several critical signaling pathways implicated in cancer cell proliferation, survival, and inflammation. Inhibition of BRD4 can therefore lead to a multifaceted anti-tumor response by modulating these interconnected networks.

The MYC Oncogene Axis

One of the most well-documented roles of BRD4 is its regulation of the MYC proto-oncogene.[11] BRD4 is enriched at the super-enhancers that drive MYC expression, and its inhibition leads to a rapid and profound downregulation of MYC transcription.[8] This is a key mechanism underlying the anti-proliferative effects of BRD4 inhibitors in a wide range of hematological and solid tumors.[6][7]

NF-κB Signaling Pathway

BRD4 plays a crucial role in the activation of the NF-κB pathway, a key driver of inflammation and cell survival. BRD4 interacts with the acetylated RelA subunit of NF-κB, promoting the transcription of NF-κB target genes.[12] BRD4 inhibitors can block this interaction, thereby suppressing inflammatory gene expression.[12]

Caption: BRD4's role in the NF-κB signaling pathway.

PI3K/AKT Signaling Pathway

Recent studies have revealed a connection between BRD4 and the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival. Downregulation of BRD4 has been shown to decrease the phosphorylation of PI3K and AKT, leading to increased apoptosis in cancer cells.[13] This suggests that BRD4 may directly or indirectly regulate components of this critical survival pathway.

JAK/STAT Signaling Pathway

BRD4 has also been implicated in the regulation of the JAK/STAT signaling pathway. In some contexts, BRD4 can regulate the expression of components of this pathway, such as the GP130 receptor, thereby influencing STAT3 activation.[14] Inhibition of BRD4 can attenuate STAT3 phosphorylation and its downstream transcriptional program.[14]

Caption: BRD4's influence on the JAK/STAT pathway.

Quantitative Effects of BRD4 Inhibition on Gene Expression

The inhibition of BRD4 leads to significant changes in the transcriptional landscape of sensitive cells. The following tables summarize the quantitative effects of BRD4 inhibitors on the expression of key target genes as reported in the literature.

Table 1: Effect of BRD4 Inhibition on MYC Expression

| Cell Line | Inhibitor | Concentration | Fold Change (mRNA) | Reference |

| MV4-11 | I-BET151 | 30 mg/kg (in vivo) | ~70% reduction | [1] |

| Raji | Compound 13 | 10, 30, 100 mg/kg (in vivo) | Dose-dependent decrease | [1] |

| OPM1 | shBRD4 | N/A | Marked decrease | [8] |

| KU812 | JQ1 | Not specified | Decrease | [7] |

| K562 | JQ1 | Not specified | Downregulated | [7] |

Table 2: Effect of BRD4 Inhibition on Other Key Oncogenes

| Cell Line | Inhibitor/Method | Target Gene | Fold Change/Effect | Reference |

| A431 | JQ1, CPI203, shRNA, CRISPR/Cas9 | Cyclin D1, Bcl-2 | Significant decrease | [15] |

| DU145, LNCaP | JQ1, shBRD4 | Bcl-2, cyclin D1 | Decrease | [6] |

| Gallbladder Cancer Cells | BRD4 siRNA | Bcl-2 | Downregulation | [13] |

Table 3: IC50 Values of BRD4 Inhibitors in Cancer Cell Lines

| Cell Line | Inhibitor | IC50 | Reference |

| Jeko-1 | I-BET151 | 15.6 nM | [16] |

| JVM-2 | I-BET151 | 3.6 nM | [16] |

| MINO | I-BET151 | 2.6 nM | [16] |

| Z138 | I-BET151 | 3.0 nM | [16] |

| Raji | Compound 13 | 140 nM (MYC suppression) | [1] |

| BRD4 BD1 | Compound 13 | 26 nM | [1] |

| BRD4 BD1 | Compound 15 | 15 nM | [1] |

| THP-1 | Compound 15 | 13 nM (IL-6 suppression) | [1] |

Experimental Protocols

A variety of experimental techniques are employed to study the effects of BRD4 inhibition on gene expression. Below are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Lines: A diverse panel of cancer cell lines is used, including those from hematological malignancies (e.g., MV4-11, Jeko-1, K562) and solid tumors (e.g., A431, DU145, LNCaP).

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Treatment: BRD4 inhibitors (e.g., JQ1, I-BET151) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cells are treated with various concentrations of the inhibitor or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).

-

cDNA is synthesized from the RNA template using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler with SYBR Green or TaqMan probes for specific target genes.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH, ACTB).

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Western Blotting:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA).

-

The membrane is incubated with primary antibodies against BRD4, MYC, BCL2, or other proteins of interest.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4 or a control IgG.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-chromatin complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR (ChIP-qPCR) to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-Seq) for genome-wide analysis.

Caption: A typical Chromatin Immunoprecipitation (ChIP) workflow.

Conclusion

BRD4 is a master regulator of gene expression, and its inhibition represents a promising therapeutic strategy for a variety of diseases, particularly cancer. The effects of BRD4 inhibitors on gene expression are profound, leading to the downregulation of key oncogenes like MYC and the modulation of critical signaling pathways such as NF-κB, PI3K/AKT, and JAK/STAT. This technical guide has provided a comprehensive overview of the mechanisms of BRD4 action, the quantitative impact of its inhibition, and the experimental protocols used to study these effects. A thorough understanding of the molecular consequences of BRD4 inhibition is essential for the continued development of novel and effective therapies targeting this epigenetic reader.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromodomain Containing Protein 4 (BRD4) Regulates Expression of its Interacting Coactivators in the Innate Response to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomain inhibitor treatment leads to overexpression of multiple kinases in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRD4 bimodal binding at promoters and drug-induced displacement at Pol II pause sites associates with I-BET sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Downregulation of BRD4 inhibits gallbladder cancer proliferation and metastasis and induces apoptosis via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bromodomain protein BRD4 promotes cell proliferation in skin squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

The Discovery and Development of BRD4-IN-3: A Dual Inhibitor Targeting BRD4 and PLK1

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of BRD4-IN-3, a potent dual inhibitor of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). This compound, also known as Compound 21 in a key developmental series, emerged from a structure-guided design approach aimed at creating single molecules that can simultaneously modulate two distinct and critical cancer targets. This document provides a comprehensive overview of the discovery process, from initial screening to lead optimization, and includes detailed experimental protocols for the key biochemical and cellular assays used to characterize this dual inhibitor. Furthermore, it elucidates the compound's mechanism of action through relevant signaling pathways and presents all quantitative data in structured tables for clear comparison and analysis.

Introduction

The simultaneous targeting of multiple oncogenic pathways with a single therapeutic agent is an emerging and promising strategy in cancer therapy. This approach can potentially lead to enhanced efficacy, mitigation of drug resistance, and a better safety profile compared to combination therapies. Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader that plays a crucial role in the regulation of gene transcription. Its involvement in the expression of key oncogenes like MYC has made it a prime target for cancer drug discovery. Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of multiple stages of mitosis. Its overexpression is common in many cancers and is often associated with poor prognosis.

The rationale behind developing a dual inhibitor of BRD4 and PLK1 stems from the potential for synergistic anti-cancer effects. Both proteins are implicated in cell cycle progression and tumorigenesis, and their simultaneous inhibition is expected to induce a more profound anti-proliferative and pro-apoptotic response in cancer cells. This guide focuses on the discovery and development of this compound, a molecule designed to achieve this dual activity.

Discovery and Optimization

The discovery of this compound was guided by a structure-based drug design strategy. The development process involved the synthesis and evaluation of a series of compounds, with Compound 21 (this compound) and Compound 23 being notable for their potent and balanced dual inhibitory activity.

Screening and Lead Identification

The initial phase of discovery likely involved high-throughput screening (HTS) of compound libraries to identify chemical scaffolds with inhibitory activity against either BRD4 or PLK1. Techniques such as AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are commonly employed for screening BRD4 inhibitors due to their sensitivity and amenability to automation. For PLK1, various kinase assay formats, including radiometric assays and fluorescence-based assays, are typically used.

The workflow for the initial screening and hit validation can be visualized as follows:

Caption: High-level workflow for the discovery of this compound.

Quantitative Data

The inhibitory activities of this compound and related compounds were determined using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 21)

| Target | Assay Format | IC50 (µM) |

| BRD4-BD1 | Biochemical | 0.059 |

| PLK1 | Biochemical | 0.127 |

| BRDT-BD1 | Biochemical | 0.245 |

Table 2: In Vitro Inhibitory Activity of a Related Dual Inhibitor (Compound 23)

| Target | Assay Format | IC50 (nM) |

| BRD4-BD1 | Biochemical | 28 |

| PLK1 | Biochemical | 40 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development of this compound.

Synthesis of this compound (General Scheme)

A detailed, step-by-step synthesis protocol for this compound is proprietary to its developers. However, based on the published literature for analogous dual BRD4/PLK1 inhibitors, a general synthetic strategy can be outlined. The synthesis typically involves a multi-step process, starting from commercially available materials and employing standard organic chemistry reactions to build the core scaffold and introduce the necessary functional groups for dual target engagement.

BRD4 Bromodomain (BD1) AlphaScreen Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone peptide.

-

Materials:

-

Recombinant GST-tagged BRD4-BD1 protein

-

Biotinylated histone H4 acetylated peptide (e.g., H4K5/8/12/16ac)

-

Streptavidin-coated donor beads

-

Anti-GST acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplate

-

Test compounds (serially diluted)

-

-

Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add the test compound at various concentrations.

-

Add a solution of GST-BRD4-BD1 and biotinylated acetylated histone peptide to initiate the binding reaction.

-

Incubate at room temperature for 30 minutes.

-

Add anti-GST acceptor beads and incubate for 60 minutes.

-

Add streptavidin-coated donor beads under subdued light and incubate for 30-60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

PLK1 Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of PLK1. A common format is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.

-

Materials:

-

Recombinant active PLK1 enzyme

-

PLK1 substrate (e.g., casein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5)

-

96-well filter plates

-

Test compounds (serially diluted)

-

-

Procedure:

-

Add kinase assay buffer, PLK1 enzyme, and the test compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding a mixture of the substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-